molecular formula C7H12N4O B13075285 1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine

1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13075285
M. Wt: 168.20 g/mol
InChI Key: IXKUIIZFHZZSSZ-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with an oxan-4-yl (tetrahydropyran-4-yl) group and an amine group at the 4-position. The oxan-4-yl moiety introduces a six-membered oxygen-containing ring, conferring unique steric and electronic properties. This compound is structurally distinct due to the combination of the planar triazole ring and the chair-like conformation of the tetrahydropyran group, which may influence solubility, hydrogen-bonding capacity, and interactions with biological targets .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

1-(oxan-4-yl)triazol-4-amine

InChI

InChI=1S/C7H12N4O/c8-7-5-11(10-9-7)6-1-3-12-4-2-6/h5-6H,1-4,8H2

InChI Key

IXKUIIZFHZZSSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C=C(N=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to form the triazole ring. The oxane moiety can be introduced through various synthetic routes, including the use of oxane-containing starting materials or intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound may interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Triazole derivatives are widely studied for their pharmacological and material science applications. Below is a comparative analysis of structurally related compounds:

Compound Substituents Key Properties Biological Activity Reference
1-(Oxan-4-yl)-1H-1,2,3-triazol-4-amine 1: Oxan-4-yl; 4: NH₂ Moderate lipophilicity (logP ~1.2), hydrogen-bond donor/acceptor capacity Potential kinase inhibition (inferred from SAR of triazoles)
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine 1: 4-MeO-Ph; 4: Ph; 5: NH₂ Higher lipophilicity (logP ~2.8), π-π stacking capability Antiproliferative activity (NCI-H522 cells, GP = 70.94%)
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine 3: CF₃-substituted aryl; 4: NH₂ Strong electron-withdrawing effects, high logP (~3.5) Catalytic applications (anion-binding)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1: 4-Cl-Ph; 4: COOH; 5: CF₃ Acidic (pKa ~3.5), moderate solubility Antitumor activity (c-Met inhibitor, IC₅₀ < 1 µM)
{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine 1: 4-Me-Ph; 4: CH₂NH₂ Flexible amine side chain, logP ~1.8 Intermediate for drug discovery (e.g., kinase inhibitors)

Physicochemical Properties

  • Lipophilicity : The oxan-4-yl group in the target compound reduces logP compared to aryl-substituted triazoles (e.g., 4-MeO-Ph, logP ~2.8) but enhances solubility due to the oxygen atom’s polarity .
  • Hydrogen Bonding: The NH₂ group at the 4-position acts as a hydrogen-bond donor, similar to carboxylic acid derivatives (e.g., 4-COOH in ), but with weaker acidity .

Biological Activity

1-(oxan-4-yl)-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a triazole ring and an oxan substituent, which contribute to its unique chemical properties and reactivity. This article reviews the biological activity of this compound, focusing on its enzyme inhibition capabilities, anticancer properties, and other therapeutic potentials.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C8H10N4O\text{Molecular Formula C}_8\text{H}_{10}\text{N}_4\text{O}

Table 1: Structural Characteristics of Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-(oxan-4-yl)piperidin-4-amineContains the oxan-4-yl group; different core structurePiperidine core alters reactivity
5-(oxan-4-yl)-1H-1,2,4-triazol-3-amineSimilar triazole ring; different position of oxan groupPositioning affects biological activity
3-(oxan-4-yl)pentanedioic acidContains the oxan group; different backboneDifferent functional groups influence properties

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound binds to specific enzymes, inhibiting their activity and disrupting various biochemical pathways. This property is particularly relevant in therapeutic applications for diseases such as cancer where enzyme inhibition can halt tumor growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. One notable study indicated that derivatives of triazoles could induce apoptosis in human breast cancer cells by stimulating oxidative stress and inhibiting critical signaling pathways such as Notch-AKT .

Case Study: Anticancer Effects
In a comparative analysis involving several triazole derivatives:

  • Compound ZQL-4c , a derivative similar to this compound, was found to inhibit cell proliferation and induce apoptosis in breast cancer cells.

Other Biological Activities

Beyond anticancer properties, 1-(oxan-4-yl)-1H-1,2,3-triazol-4-amines exhibit:

  • Antimicrobial Activity : Research indicates that triazole derivatives possess significant antibacterial properties against various strains including E. coli and S. aureus .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionDisruption of metabolic pathways
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria

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